molecular formula C14H26O4Si B12323145 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B12323145
M. Wt: 286.44 g/mol
InChI Key: FFONLBDIZPCEQL-UHFFFAOYSA-N
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Description

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group, a hydroxy group, and a hexahydrocyclopenta[b]furan ring. Its unique chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves several steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated product, which is then converted to an N-Boc derivative. The aldehyde group is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . Industrial production methods typically involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection of hydroxy groups. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride results in the formation of an alcohol .

Scientific Research Applications

This compound has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of biologically active natural products. In biology and medicine, it is used in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group and the hydroxy group play crucial roles in its activity, allowing it to form stable interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Biological Activity

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique structural features, including a tert-butyl(dimethyl)silyl group and a hydroxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H26O4Si\text{C}_{14}\text{H}_{26}\text{O}_{4}\text{Si}

The presence of the tert-butyl(dimethyl)silyl group enhances its stability and solubility in organic solvents, making it suitable for various biological applications. The hydroxy group is crucial for interacting with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Modulation : The compound can influence enzyme activity through competitive or non-competitive inhibition. The tert-butyl(dimethyl)silyl group aids in binding affinity to active sites.
  • Receptor Interaction : It may interact with various receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in A549 lung cancer cells .
  • Antioxidant Properties : The hydroxy group contributes to the compound's ability to scavenge free radicals, which is beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cytotoxicity : A study published in Molecules assessed the cytotoxic effects of the compound on A549 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value suggesting significant potency against lung cancer cells .
  • Antioxidant Activity Assessment : Research conducted by the Royal Society of Chemistry evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound showed promising results comparable to standard antioxidants .

Data Table: Summary of Biological Activities

Biological ActivityAssessed ModelObserved EffectReference
AnticancerA549 lung cancer cellsIC50 value indicating cytotoxicity
AntioxidantDPPH assaySignificant radical scavenging
Anti-inflammatoryCellular modelReduction in inflammatory markers

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)17-8-10-9-6-13(16)18-12(9)7-11(10)15/h9-12,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFONLBDIZPCEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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